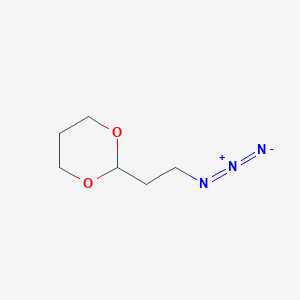

![molecular formula C18H26B2O4S2 B1444341 2,5-双(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)噻吩并[3,2-b]噻吩 CAS No. 924894-85-9](/img/structure/B1444341.png)

2,5-双(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)噻吩并[3,2-b]噻吩

描述

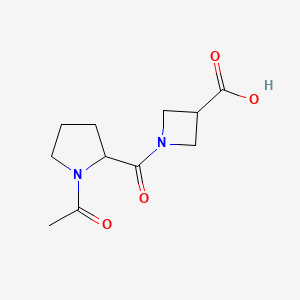

The compound contains two boronic ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a thieno[3,2-b]thiophene core. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Thieno[3,2-b]thiophene is a sulfur-containing heterocycle and is often used in the synthesis of conjugated polymers for organic electronics .

Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation in the thieno[3,2-b]thiophene core. The boronic ester groups may add some steric bulk .Chemical Reactions Analysis

Boronic esters are known to participate in various types of cross-coupling reactions, such as Suzuki-Miyaura cross-coupling . The thieno[3,2-b]thiophene core may undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any substituents. Boronic esters are typically stable under normal conditions but can hydrolyze to form boronic acids .科学研究应用

聚合物合成

2,5-双(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)噻吩并[3,2-b]噻吩用于合成深色聚合物。这些聚合物,如 P1-P4,表现出显着的分子量、在常见有机溶剂中的溶解性,并在光电器件中具有潜在应用 (Welterlich、Charov 和 Tieke,2012)。

有机半导体设计

该化合物已用于有机半导体设计中。一个值得注意的例子是将其用于制造一种半导体,该半导体可以在溶液和固态中被质子酸掺杂,从而产生增强的电导率和近红外范围内的宽吸收 (尹等人,2022)。

电致变色特性

在电化学领域,该化合物有助于开发电致变色导电聚合物。这些聚合物的特点是氧化还原转换电位低,在导电状态下稳定,因此适用于电致变色器件 (Sotzing、Reynolds 和 Steel,1996)。

光电材料开发

该化合物有助于定制各种聚合物的 optoelectronic 特性。例如,它用于具有不同电子受体部分的均聚物中,以实现宽光谱吸收和低能量分子轨道,这对于 optoelectronic 应用至关重要 (Goker、Sarigul 和 Toppare,2020)。

作用机制

Target of Action

It is used as a charge transport material in field effect transistors . The high carrier mobility of this compound is due to the conjugation of the fused ring system and the high concentration of sulfur atoms .

Mode of Action

The compound serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .

Biochemical Pathways

It is known that the compound is involved in the synthesis of poly(phenylenevinylene) for 2d semiconducting materials, through aldol condensation .

Pharmacokinetics

The boronic acid ester group improves the solubility and also enhances the charge transport properties .

Result of Action

The result of the compound’s action is the formation of covalent organic frameworks (COFs) used as porous materials and semiconducting polymers . These COFs synthesized from the compound are ideal for post-functionalization after the polymer network is formed .

Action Environment

It is known that the compound has a melting point of 290-294°c and a predicted boiling point of 5010±450 °C . It is stored at 2-8°C .

安全和危害

未来方向

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophen-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26B2O4S2/c1-15(2)16(3,4)22-19(21-15)13-9-11-12(25-13)10-14(26-11)20-23-17(5,6)18(7,8)24-20/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWCRHWJNFQUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26B2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730346 | |

| Record name | 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924894-85-9 | |

| Record name | 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

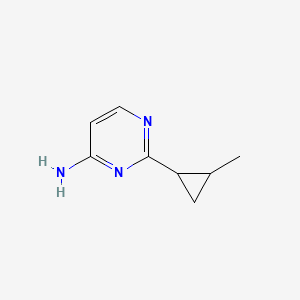

![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)

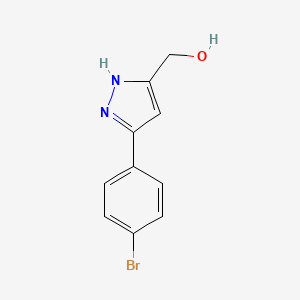

![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)

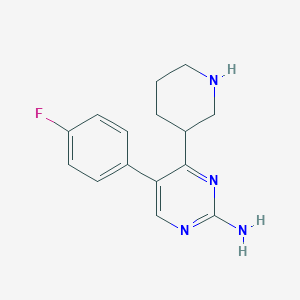

![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)

![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)

![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)